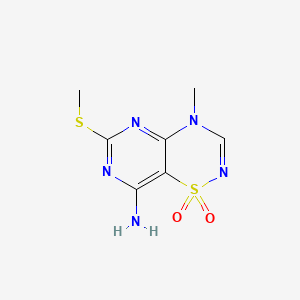

4H-Pyrimido(4,5-e)-1,2,4-thiadiazine, 8-amino-4-methyl-6-(methylthio)-, 1,1-dioxide

Beschreibung

8-Amino-4-methyl-6-(methylthio)-4H-pyrimido[4,5-e]-1,2,4-thiadiazine 1,1-dioxide is a heterocyclic compound featuring a pyrimido[4,5-e] fused ring system with a 1,2,4-thiadiazine 1,1-dioxide core. Its synthesis involves the cyclization of 4,6-diamino-2-methylthio-5-pyrimidinesulfonamide using triethyl orthoformate under controlled heating (120–130°C), yielding the target compound without N-alkylation . The molecular formula is C₇H₉N₆O₂S₂, confirmed by elemental analysis (C: 32.42%; H: 3.50%; N: 27.01%; S: 24.73%) . Sodium borohydride reduction of this compound produces its 3,4-dihydro derivative (23), indicating the presence of a reducible double bond in the thiadiazine ring .

Eigenschaften

CAS-Nummer |

74039-27-3 |

|---|---|

Molekularformel |

C7H9N5O2S2 |

Molekulargewicht |

259.3 g/mol |

IUPAC-Name |

4-methyl-6-methylsulfanyl-1,1-dioxopyrimido[4,5-e][1,2,4]thiadiazin-8-amine |

InChI |

InChI=1S/C7H9N5O2S2/c1-12-3-9-16(13,14)4-5(8)10-7(15-2)11-6(4)12/h3H,1-2H3,(H2,8,10,11) |

InChI-Schlüssel |

IHMDDIHFHVUQEH-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C=NS(=O)(=O)C2=C(N=C(N=C21)SC)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 4-methyl-6-methylsulfanyl-1,1-dioxopyrimido[4,5-e][1,2,4]thiadiazin-8-amine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired heterocyclic structure. Industrial production methods may employ optimized reaction conditions and scalable processes to ensure high yield and purity of the compound .

Analyse Chemischer Reaktionen

4-methyl-6-methylsulfanyl-1,1-dioxopyrimido[4,5-e][1,2,4]thiadiazin-8-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the conversion of certain functional groups to their corresponding reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the heterocyclic ring. Common reagents for these reactions include halides and organometallic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

4-methyl-6-methylsulfanyl-1,1-dioxopyrimido[4,5-e][1,2,4]thiadiazin-8-amine has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for studying enzyme inhibition and protein-ligand interactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

Wirkmechanismus

The mechanism of action of 4-methyl-6-methylsulfanyl-1,1-dioxopyrimido[4,5-e][1,2,4]thiadiazin-8-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Pyrido-Fused Derivatives

- 3-Chloro-7-methyl-(7H)-pyrido[4,3-e]-1,2,4-thiadiazine 1,1-dioxide (4b) : Features a pyrido[4,3-e] fused ring with 3-chloro and 7-methyl substituents. Synthesized via hot solution decantation, it exhibits potassium channel-opening activity, highlighting the role of pyrido-fused systems in cardiovascular therapeutics .

- 3-Alkylamino-pyrido[4,3-e]-1,2,4-thiadiazine 1,1-dioxides: These derivatives adopt tautomeric forms depending on substituents, influencing conformational stability and receptor binding. X-ray studies confirm the dominance of the 3,4-dihydro tautomer in unsubstituted analogs, critical for modulating pharmacological activity .

Thieno-Fused Derivatives

- 4-Allyl-6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide (26): Contains a thieno[3,2-e] fused ring with 4-allyl and 6-chloro groups. Synthesized via borohydride reduction and distillation, it acts as an AMPA receptor positive allosteric modulator (PAM), demonstrating the impact of sulfur-containing fused rings on neuroactivity .

Substituent Variations

Pharmacological Activities

- Potassium Channel Modulation : Pyrido-fused derivatives (e.g., 4b) show potent potassium channel-opening activity, reducing vascular smooth muscle contraction .

- Antiviral Potential: Pyrimido-thiadiazine dioxides with methylthio and amino groups are under study for anti-HIV activity, leveraging their ability to interfere with viral replication enzymes .

- Neuroactive Effects: Thieno-fused analogs (e.g., 26) act as AMPAR PAMs, suggesting applications in treating cognitive disorders .

Data Tables

Table 1: Structural and Functional Comparison

| Compound Name | Fused Ring System | Substituents | Pharmacological Activity |

|---|---|---|---|

| 8-Amino-4-methyl-6-(methylthio)-4H-pyrimido[4,5-e]-thiadiazine 1,1-dioxide | Pyrimido[4,5-e] | 4-methyl, 6-(methylthio), 8-amino | Antiviral (potential) |

| 3-Chloro-7-methyl-(7H)-pyrido[4,3-e]-thiadiazine 1,1-dioxide (4b) | Pyrido[4,3-e] | 3-chloro, 7-methyl | Potassium channel opener |

| 4-Allyl-6-chloro-4H-thieno[3,2-e]-thiadiazine 1,1-dioxide (26) | Thieno[3,2-e] | 4-allyl, 6-chloro | AMPAR PAM |

Research Findings and Implications

Pyrido-fused systems exhibit superior ion channel modulation, while thieno-fused derivatives excel in neurological applications . Future studies should explore the antiviral mechanisms of pyrimido-thiadiazines and optimize substituents for targeted drug delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.